molecular formula C13H19NO3 B14897035 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol

Cat. No.: B14897035
M. Wt: 237.29 g/mol
InChI Key: WCXPTVZOHIUYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol is a complex organic compound that features a unique structure combining a dioxin ring with an amino alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol typically involves multiple steps starting from readily available precursors. One common route involves the alkylation of 2,3-dihydrobenzo[b][1,4]dioxin-5-ol with an appropriate alkyl halide, followed by amination and subsequent reduction to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution could introduce various functional groups such as halides or esters.

Scientific Research Applications

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydrobenzo[b][1,4]dioxin-5-ol
  • 2,3-Dihydrothieno[3,4-b][1,4]dioxine
  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-yl

Uniqueness

2-(((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)amino)butan-1-ol is unique due to its combination of a dioxin ring with an amino alcohol, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylamino)butan-1-ol

InChI

InChI=1S/C13H19NO3/c1-2-11(9-15)14-8-10-4-3-5-12-13(10)17-7-6-16-12/h3-5,11,14-15H,2,6-9H2,1H3

InChI Key

WCXPTVZOHIUYCN-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=C2C(=CC=C1)OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.